molecular formula C15H11FN2OS B2846121 (E)-N-(cyanomethyl)-3-[5-(2-fluorophenyl)thiophen-2-yl]prop-2-enamide CAS No. 1311996-08-3

(E)-N-(cyanomethyl)-3-[5-(2-fluorophenyl)thiophen-2-yl]prop-2-enamide

Cat. No.: B2846121
CAS No.: 1311996-08-3
M. Wt: 286.32
InChI Key: NMKHVERVPBLABW-UHFFFAOYSA-N
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Description

(E)-N-(cyanomethyl)-3-[5-(2-fluorophenyl)thiophen-2-yl]prop-2-enamide is a synthetic organic compound featuring a prop-2-enamide (acrylamide) backbone linked to a biaryl system consisting of a thiophene and a fluorophenyl ring. This structural motif is common in the development of bioactive molecules. The compound's core structure, which includes a thiophene heterocycle and an acrylamide group, is frequently investigated in medicinal and agrochemical research for its potential to interact with biological targets . Molecules containing thiophene rings are known to exhibit a range of biological activities, and their incorporation is a common strategy in the design of fungicides and other active agents . The presence of the fluorophenyl group can influence the compound's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in lead optimization. The acrylamide spacer, configured in the (E)-isomer, provides a planar, rigid structure that can be crucial for binding to specific receptors. This product is intended for use as a reference standard or a chemical intermediate in discovery chemistry programs. It is strictly for research purposes in laboratory settings and is not approved for diagnostic, therapeutic, or any personal uses. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

(E)-N-(cyanomethyl)-3-[5-(2-fluorophenyl)thiophen-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2OS/c16-13-4-2-1-3-12(13)14-7-5-11(20-14)6-8-15(19)18-10-9-17/h1-8H,10H2,(H,18,19)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKHVERVPBLABW-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(S2)C=CC(=O)NCC#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(S2)/C=C/C(=O)NCC#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on the Enamide Backbone

The acrylamide/cyanomethyl motif is a common feature in several analogs. Key comparisons include:

  • (2E)-3-Phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acrylamide ():
    This compound replaces the thiophene with a thiazole ring and introduces a trifluoromethylbenzyl group. The trifluoromethyl group enhances lipophilicity (logP) and metabolic stability compared to the 2-fluorophenyl-thiophene system in the main compound .

  • Impurity B (EP): (E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide (): This impurity shares the thiophene-enamide core but substitutes the cyanomethyl group with a methylamino-propyl chain.

Aromatic Ring Variations

  • Padnarsertib ():
    A complex enamide with a benzofuran core and difluoropiperidine substituent. The benzofuran system enhances planarity and rigidity, while the difluoropiperidine contributes to steric bulk and metabolic resistance. This contrasts with the thiophene-fluorophenyl system in the main compound, which offers smaller steric hindrance and different electronic profiles .

  • However, the cyclopenta-thiophene core introduces conformational constraints absent in the main compound .

Physicochemical and Structural Properties

The table below summarizes key attributes of the main compound and analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
(E)-N-(cyanomethyl)-3-[5-(2-fluorophenyl)thiophen-2-yl]prop-2-enamide C₁₆H₁₂FN₂OS 299.34 g/mol 2-fluorophenyl, cyanomethyl Moderate logP, hydrogen-bond acceptor
(2E)-3-Phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acrylamide C₂₁H₁₆F₃N₃OS 415.43 g/mol Trifluoromethylbenzyl, thiazole High lipophilicity, metabolic stability
Padnarsertib C₃₅H₂₉F₃N₄O₃ 634.63 g/mol Benzofuran, difluoropiperidine Rigid structure, high molecular weight
2-Cyano-N-(4-methoxyphenyl)-3-(thiophen-2-yl)prop-2-enamide C₁₆H₁₃N₂O₂S 297.35 g/mol Methoxyphenyl Electron-rich aromatic system

Structural and Crystallographic Insights

However, analogs such as Padnarsertib () and thiazole derivatives () highlight the importance of hydrogen-bonding networks and crystal packing, which can be extrapolated to predict the main compound’s solid-state behavior .

Q & A

Basic: What synthetic methodologies are recommended for the preparation of (E)-N-(cyanomethyl)-3-[5-(2-fluorophenyl)thiophen-2-yl]prop-2-enamide?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Thiophene Core Formation: Construct the 5-(2-fluorophenyl)thiophene moiety via Suzuki-Miyaura coupling between 2-fluorophenylboronic acid and a brominated thiophene precursor .

Enamide Formation: Introduce the (E)-prop-2-enamide group through a condensation reaction between the thiophene-carbaldehyde intermediate and cyanomethylamine under acidic conditions, using reagents like EDCI/HOBt for amide bond formation .

Stereochemical Control: Ensure (E)-selectivity by employing azeotropic distillation or microwave-assisted synthesis to favor the trans-configuration .
Validation: Monitor reaction progress via TLC and intermediate characterization using 1H^1H-NMR .

Basic: Which spectroscopic and crystallographic techniques are critical for structural confirmation?

Methodological Answer:

  • Spectroscopy:
    • 1H^1H- and 13C^{13}C-NMR: Assign peaks for the fluorophenyl (δ ~7.2–7.8 ppm), thiophene (δ ~6.8–7.1 ppm), and enamide (δ ~6.3–6.5 ppm for the α,β-unsaturated system) .
    • IR Spectroscopy: Confirm amide C=O stretch (~1650–1680 cm1^{-1}) and nitrile C≡N stretch (~2200–2260 cm1^{-1}) .
  • Crystallography: Use SHELXL for single-crystal X-ray refinement to resolve bond lengths and angles, particularly verifying the (E)-configuration of the enamide group .

Advanced: How can density functional theory (DFT) elucidate the electronic properties of this compound?

Methodological Answer:

Modeling: Optimize the molecular geometry using hybrid functionals (e.g., B3LYP) with a 6-31G(d) basis set to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .

Reactivity Analysis: Correlate electron density distribution with sites prone to nucleophilic/electrophilic attack (e.g., the nitrile group or thiophene ring) .

Validation: Compare computed vibrational spectra (IR) with experimental data to assess accuracy .

Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?

Methodological Answer:

Orthogonal Assays: Validate target binding (e.g., enzyme inhibition) using surface plasmon resonance (SPR) alongside enzymatic activity assays to distinguish direct binding from off-target effects .

Structural Studies: Perform co-crystallization with target proteins (e.g., kinases) using SHELXL-refined models to identify binding motifs and validate pharmacophore alignment .

Data Normalization: Account for batch-to-batch purity variations (quantified via HPLC ≥98%) and solvent effects (e.g., DMSO concentration in cell-based assays) .

Intermediate: How does the 2-fluorophenyl substituent influence the compound’s chemical reactivity?

Methodological Answer:

  • Electron-Withdrawing Effect: The fluorine atom increases the electrophilicity of the adjacent thiophene ring, enhancing reactivity in cross-coupling reactions (e.g., halogenation at the 5-position) .
  • Steric Effects: The ortho-fluorine group restricts rotational freedom, stabilizing the planar conformation critical for π-π stacking in target binding .
  • Validation: Compare reaction kinetics with non-fluorinated analogs via Hammett plots to quantify electronic contributions .

Advanced: What strategies optimize crystallographic data refinement for this compound using SHELXL?

Methodological Answer:

Data Collection: Use synchrotron radiation (λ = 0.710–0.900 Å) for high-resolution (<1.0 Å) datasets to resolve disordered regions (e.g., the cyanomethyl group) .

Refinement:

  • Apply restraints for anisotropic displacement parameters (ADPs) on the fluorophenyl and thiophene rings to mitigate thermal motion artifacts .
  • Use TWIN and BASF commands to model twinning in crystals with pseudo-merohedral symmetry .

Validation: Check Rint_{\text{int}} (<5%) and Flack parameter (±0.01) to ensure enantiopurity .

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